[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13472128
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N2O4 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 2-[ethyl-[4-(phenylmethoxycarbonylamino)cyclohexyl]amino]acetic acid |
| Standard InChI | InChI=1S/C18H26N2O4/c1-2-20(12-17(21)22)16-10-8-15(9-11-16)19-18(23)24-13-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3,(H,19,23)(H,21,22) |
| Standard InChI Key | NVSCZJYXUGBGMZ-UHFFFAOYSA-N |
| SMILES | CCN(CC(=O)O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCN(CC(=O)O)C1CCC(CC1)NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has a molecular formula of C₁₈H₂₆N₂O₄ and a molecular weight of 334.4 g/mol . Its IUPAC name is 2-[ethyl-(4-(phenylmethoxycarbonylamino)cyclohexyl)amino]acetic acid, reflecting its core structure:
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A cyclohexyl ring substituted at the 4-position with a benzyloxycarbonyl (Cbz) group.
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An ethylamino side chain linked to the acetic acid moiety.
Stereochemical Considerations
Stereoisomerism is critical for its biological activity. The (1R,4R) configuration is explicitly noted in related derivatives, such as (1R,4R)-[(4-Benzyloxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid, highlighting the importance of chiral centers in synthesis and function .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized through multi-step protocols:
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Introduction of the Cbz Group: Benzyl chloroformate reacts with a cyclohexylamine derivative to protect the amine.
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Ethylamino Side-Chain Attachment: Nucleophilic substitution or reductive amination introduces the ethylamino group .
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Acetic Acid Moiety Incorporation: Alkylation or coupling reactions link the acetic acid group .
Table 1: Representative Synthesis Steps
Industrial Production
Amber MolTech LLC (China) is a primary supplier, producing the compound under GMP conditions for research use . Scalable hydrogenation and purification techniques ensure >95% purity .
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water.
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Stability: Stable at room temperature under inert atmospheres; sensitive to strong acids/bases due to the Cbz group .
Spectroscopic Data
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IR: Peaks at 1705 cm⁻¹ (C=O stretch), 1521 cm⁻¹ (N–H bend) .
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NMR: δ 7.3 ppm (benzyl aromatic protons), δ 3.4 ppm (ethylamino CH₂) .
Applications in Drug Discovery
Peptide Synthesis Intermediate
The Cbz group serves as a temporary amine protector in solid-phase peptide synthesis (SPPS), enabling selective deprotection with HBr/AcOH .
Table 2: Biological Activity of Analogues
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| BMS-741672 (CCR2 antagonist) | Chemokine receptor | 1.4 nM | |
| Lacosamide analogue | Voltage-gated Na⁺ channels | 3.1 μM |
Future Directions
Optimization Strategies
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Stereoselective Synthesis: Catalytic asymmetric hydrogenation to improve (1R,4R) yield .
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Prodrug Development: Esterification for enhanced bioavailability .
Emerging Applications
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